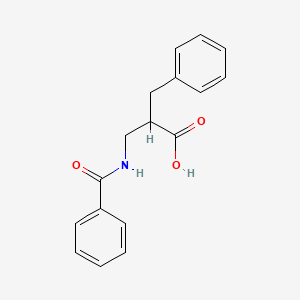![molecular formula C16H19N3O3 B7640420 2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)
2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid, also known as MPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid inhibits DHODH by binding to the enzyme's active site and interfering with the electron transfer process. This leads to a decrease in the production of pyrimidine nucleotides, which ultimately results in the inhibition of cell proliferation.
Biochemical and Physiological Effects:
In addition to its antiproliferative effects, this compound has been shown to have anti-inflammatory and immunosuppressive effects. These effects are thought to be due to the inhibition of DHODH, which leads to a decrease in the production of reactive oxygen species and cytokines. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid in lab experiments is its selectivity for DHODH, which allows for specific inhibition of this enzyme without affecting other cellular processes. However, this compound has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for the use of 2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid in scientific research. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of this compound's effects on other cellular processes, such as autophagy and apoptosis. Additionally, this compound could be studied in combination with other cancer treatments to determine its potential as a synergistic therapy. Overall, this compound has shown promise as a tool for scientific research and has the potential to contribute to the development of new treatments for cancer and other diseases.
Synthesemethoden
2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid is synthesized through a multistep process involving the reaction of 2-methylbenzyl chloride with 1-methylpyrazole-4-carboxylic acid, followed by coupling with N,N-dimethylglycine methyl ester and deprotection of the resulting product. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid has been used in various scientific research studies due to its ability to selectively inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for cell proliferation. Inhibition of DHODH by this compound has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer treatment. This compound has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis, as well as in the prevention of transplant rejection.
Eigenschaften
IUPAC Name |
2-[(2-methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-5-3-4-6-12(11)7-13(16(21)22)8-17-15(20)14-9-18-19(2)10-14/h3-6,9-10,13H,7-8H2,1-2H3,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOSLGYXJWMOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CNC(=O)C2=CN(N=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)

![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)
![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)


![2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B7640446.png)


![(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)
![N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide](/img/structure/B7640467.png)